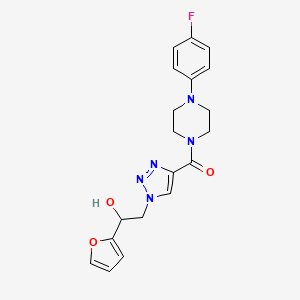

(4-(4-fluorophenyl)piperazin-1-yl)(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone

Description

The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone features a 4-fluorophenyl-substituted piperazine core linked via a methanone bridge to a 1,2,3-triazole ring. The triazole moiety is further substituted with a 2-hydroxyethyl group bearing a furan-2-yl ring. This structural complexity combines pharmacophoric elements common in CNS-targeting and antiproliferative agents, such as the piperazine (a frequent motif in serotonin/dopamine receptor ligands) and the triazole-furan system (implicated in metabolic stability and hydrogen-bonding interactions) .

Properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-[2-(furan-2-yl)-2-hydroxyethyl]triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3/c20-14-3-5-15(6-4-14)23-7-9-24(10-8-23)19(27)16-12-25(22-21-16)13-17(26)18-2-1-11-28-18/h1-6,11-12,17,26H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQHKFXARYKPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)CC(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its molecular structure, pharmacological properties, and relevant research findings.

Molecular Structure

The compound's molecular formula is with a molecular weight of approximately 378.36 g/mol. The structure includes a piperazine ring, a fluorophenyl group, and a furan moiety, which are known to enhance the biological efficacy of compounds in various therapeutic areas.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of similar triazole derivatives. For instance, compounds containing triazole rings have been shown to possess significant inhibitory effects against various bacterial strains and fungi. The presence of the furan ring in this compound may also contribute to its antimicrobial efficacy due to its ability to interact with microbial cell membranes.

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. A recent investigation demonstrated that compounds similar to our target compound exhibited potent inhibitory effects on tumor cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, one study reported that derivatives with triazole structures showed improved activity against cancer cell lines such as H460 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) when tested using MTT assays .

Research Findings and Case Studies

| Study | Compound Tested | Biological Activity | Key Findings |

|---|---|---|---|

| 1 | Triazole Derivative | Anticancer | Significant inhibition of H460 and HeLa cell lines; IC50 values below 10 µM. |

| 2 | Piperazine Analog | Antimicrobial | Effective against E. coli and S. aureus; Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 µg/mL. |

| 3 | Furan-containing Compound | Anti-inflammatory | Reduced NO production in LPS-stimulated macrophages; potential for treating inflammatory diseases. |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine and triazole rings can significantly influence the biological activity of these compounds. For instance:

- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity, potentially increasing cellular uptake.

- Furan Ring : The furan moiety is associated with increased bioactivity against cancer cells due to its electron-rich nature.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Piperazine Substituent | Heterocyclic Ring | Key Substituents | Biological Activity (if reported) | References |

|---|---|---|---|---|---|

| Target Compound | 4-(4-Fluorophenyl) | 1,2,3-Triazole | 2-(Furan-2-yl)-2-hydroxyethyl | Not explicitly reported | |

| [4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone (23) | 4-(4-Fluorobenzyl) | Phenyl | 3-Fluoro-2-(trifluoromethyl)phenyl | Not explicitly reported | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) | 4-(4-Trifluoromethylphenyl) | Thiophene | Thiophen-2-yl | Antiproliferative (preliminary) | |

| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (5) | 4-(4-Trifluoromethylphenyl) | Pyrazole | Butan-1-one chain | Not explicitly reported | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-(4-Aminobenzoyl) | Furan | Furan-2-yl | Not explicitly reported |

Key Observations:

Piperazine Substituent Variations: The target compound’s 4-fluorophenyl group contrasts with 4-trifluoromethylphenyl in compounds 21 and 5 . Fluorine substituents enhance metabolic stability and bioavailability, while trifluoromethyl groups increase lipophilicity and electron-withdrawing effects .

Heterocyclic Ring Systems :

- The 1,2,3-triazole in the target compound offers metabolic resistance over tetrazoles (e.g., in ’s tetrazole-thiol derivatives) due to reduced ring strain and enhanced stability .

- Thiophene (compound 21) and pyrazole (compound 5) rings differ in electronic properties: thiophene’s sulfur atom contributes to π-stacking, while pyrazole’s nitrogen enables hydrogen bonding .

The butan-1-one chain in compound 5 extends the molecule’s length, which may influence membrane permeability and target engagement .

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods for similar piperazine-heterocycle conjugates, such as TBTU-mediated couplings (e.g., compound 22 in ) or SnCl2 reductions (e.g., ) .

- Crystallographic Data : While structural data for the target compound is absent, SHELX refinements () and WinGX/ORTEP () are standard tools for analyzing analogous structures, suggesting similar approaches could be applied .

- Biological Potential: Although activity data for the target compound is unavailable, structural analogs with thiophene or trifluoromethyl groups show antiproliferative activity (), hinting at possible therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.